Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H7KN2O2S and a molecular weight of 210.29 . This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a carboxylate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carboxylate group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate
- Potassium 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can lead to the development of novel materials and therapeutic agents .
Properties
IUPAC Name |
potassium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWRYUCJQNWKL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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